molecular formula C9H14BrN B102338 Trimethylphenylammonium bromide CAS No. 16056-11-4

Trimethylphenylammonium bromide

Cat. No.: B102338
CAS No.: 16056-11-4
M. Wt: 216.12 g/mol
InChI Key: GNMJFQWRASXXMS-UHFFFAOYSA-M
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Description

Historical Development and Discovery

Trimethylphenylammonium bromide emerged as a subject of scientific interest following foundational work on quaternary ammonium compounds (QACs) in the early 20th century. The synthesis of structurally analogous compounds, such as cetyltrimethylammonium bromide (CTAB), was first reported in 1936 by Hartley and colleagues, who explored the physicochemical properties of paraffin-chain salts. This pioneering work laid the groundwork for understanding the behavior of QACs in aqueous solutions.

The specific development of this compound is rooted in advancements in alkylation chemistry. A key synthetic route involves the reaction of phenylamine derivatives with methylating agents. For example, early methodologies utilized dimethyl sulfate to alkylate tertiary amines, forming quaternary ammonium salts. By the mid-20th century, optimized protocols enabled the reliable production of this compound through nucleophilic substitution between trimethylamine and bromobenzene derivatives. Recent innovations, such as solvent-free mechanochemical synthesis, have further improved yields and reduced reaction times.

Significance in Organic Chemistry Research

This compound occupies a unique niche in synthetic chemistry due to its dual functionality as both a phase-transfer catalyst and a reactive intermediate. Its applications span three key domains:

  • Phase-Transfer Catalysis
    The compound facilitates reactions between immiscible phases by shuttling anions across interfaces. For instance, in nucleophilic substitution reactions, its cationic moiety (C₆H₅N⁺(CH₃)₃) enhances the solubility of inorganic anions in organic solvents, accelerating reaction rates by up to 40-fold compared to uncatalyzed systems.

  • Bromination Reactions
    As a precursor to trimethylphenylammonium tribromide, it serves as a stable bromine source. This property is exploited in electrophilic aromatic substitutions, where it enables controlled bromination of electron-rich arenes without generating hazardous molecular bromine vapors.

  • Supramolecular Chemistry
    The planar aromatic ring and charged nitrogen center allow for π-π stacking and ionic interactions, making it useful in constructing metal-organic frameworks (MOFs). Researchers have incorporated it into zinc-based MOFs to create materials with tunable pore sizes for gas separation applications.

Nomenclature and Structural Classification in Academic Literature

Systematic Nomenclature

This compound is formally designated as N,N,N-trimethylbenzenaminium bromide under IUPAC rules. Alternative nomenclature includes:

  • Phenyltrimethylammonium bromide
  • Benzenaminium, N,N,N-trimethyl-, bromide (1:1)

Structural Characteristics

Property Value/Description Source
Molecular formula C₉H₁₄BrN
Molecular weight 216.12 g/mol
Crystal system Monoclinic
Space group P2₁/c
Cation geometry Trigonal pyramidal (N center)

Spectroscopic fingerprints include:

  • FT-IR : Strong absorption at 1,480 cm⁻¹ (C-N⁺ stretch) and 3,020 cm⁻¹ (aromatic C-H)
  • ¹H NMR : δ 7.65–7.45 ppm (aryl protons), δ 3.30 ppm (N-CH₃)
  • UV-Vis : λmax = 265 nm (π→π* transition)

The bromide counterion participates in a face-centered cubic lattice, as revealed by X-ray diffraction studies. This structural arrangement contributes to the compound’s high thermal stability, with decomposition temperatures exceeding 215°C.

Properties

IUPAC Name

trimethyl(phenyl)azanium;bromide
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InChI

InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMJFQWRASXXMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
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Related CAS

3426-74-2 (Parent)
Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID60884868
Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

216.12 g/mol
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Physical Description

Off-white hygroscopic crystals; [Alfa Aesar MSDS]
Record name Phenyltrimethylammonium bromide
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CAS No.

16056-11-4
Record name Phenyltrimethylammonium bromide
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Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Benzenaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name N,N,N-trimethylanilinium bromide
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Preparation Methods

Reaction Mechanism

Trimethylamine (N(CH₃)₃) reacts with bromobenzene (C₆H₅Br) in a polar aprotic solvent (e.g., acetonitrile) to form the quaternary ammonium salt:
C₆H₅Br+N(CH₃)₃C₆H₅N(CH₃)₃⁺Br⁻\text{C₆H₅Br} + \text{N(CH₃)₃} \rightarrow \text{C₆H₅N(CH₃)₃⁺Br⁻}

Optimization Parameters

  • Solvent : Acetonitrile or dichloromethane enhances reaction efficiency.

  • Temperature : Reflux at 80–100°C for 6–24 hours ensures complete conversion.

  • Molar Ratio : A 1:1.2 ratio of bromobenzene to trimethylamine minimizes side products.

Table 1: Representative Yields from Quaternization

Bromobenzene DerivativeSolventTime (h)Yield (%)Source
BromobenzeneAcetonitrile2489
4-BromotolueneDCM1882

Alkylation of N,N-Dimethylaniline with Methyl Bromide

An alternative route involves alkylating N,N-dimethylaniline with methyl bromide (MeBr). This method is preferred for scalability in industrial settings.

Procedure

  • Alkylation :
    N,N-Dimethylaniline reacts with excess MeBr in toluene at 50–75°C:
    C₆H₅N(CH₃)₂+CH₃BrC₆H₅N(CH₃)₃⁺Br⁻\text{C₆H₅N(CH₃)₂} + \text{CH₃Br} \rightarrow \text{C₆H₅N(CH₃)₃⁺Br⁻}

  • Purification :
    The product is precipitated using diethyl ether and recrystallized from ethanol.

Table 2: Industrial-Scale Alkylation Conditions

ParameterOptimal ValueImpact on Yield
Temperature65°CMaximizes rate
MeBr Equivalents1.5Minimizes waste
Stirring Rate300 RPMEnsures mixing

Alternative Methods Using Dimethyl Sulfate

Dimethyl sulfate ((CH₃O)₂SO₂) serves as a methylating agent in solvent-free or aqueous conditions, offering milder reaction parameters.

Key Steps

  • Methylation :
    N,N-Dimethylaniline reacts with dimethyl sulfate at 30–50°C:
    C₆H₅N(CH₃)₂+(CH₃O)2SO₂C₆H₅N(CH₃)₃⁺+HSO₄⁻\text{C₆H₅N(CH₃)₂} + (\text{CH₃O})₂\text{SO₂} \rightarrow \text{C₆H₅N(CH₃)₃⁺} + \text{HSO₄⁻}

  • Ion Exchange :
    The sulfate intermediate is treated with NaBr or KBr to yield the bromide salt.

Advantages

  • Safety : Avoids handling gaseous MeBr.

  • Yield : Achieves >90% purity after ion exchange.

Recent Advances in Catalytic Methods

Emerging protocols utilize phase-transfer catalysts (PTCs) to accelerate quaternization. For example, tetrabutylammonium bromide (TBAB) reduces reaction times by 50% in biphasic systems.

Case Study: TBAB-Catalyzed Synthesis

  • Conditions : 10 mol% TBAB, H₂O/CH₂Cl₂, 40°C.

  • Outcome : 95% yield in 6 hours.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilitySafety Concerns
Quaternization80–89ModerateHigh solvent use
MeBr Alkylation75–85HighToxic reagents
Dimethyl Sulfate90–95HighCarcinogenic
Catalytic (TBAB)90–95LowMild conditions

Industrial-Scale Production Insights

Large-scale manufacturing (e.g., >100 kg batches) prioritizes:

  • Cost : Methyl bromide is cheaper than dimethyl sulfate but requires strict containment.

  • Waste Management : Bromide byproducts are neutralized with Ca(OH)₂ .

Chemical Reactions Analysis

Types of Reactions: Trimethylphenylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield phenyltrimethylammonium hydroxide .

Scientific Research Applications

Biological Research

Cell Membrane Interactions
Trimethylphenylammonium bromide plays a significant role in studying cell membrane dynamics and transport mechanisms. Its quaternary ammonium structure allows it to interact with biological membranes, making it a useful tool in cellular biology research.

Case Study: Ion Channel Activity
Research has demonstrated that azobenzene trimethylammonium bromide can modulate voltage-gated ion channel activity in cardiac tissues, revealing insights into excitability and potential therapeutic applications for cardiac conditions .

Pharmaceutical Development

Surfactant and Stabilizer
In pharmaceutical formulations, this compound is utilized as a surfactant and stabilizer. It enhances the solubility and bioavailability of active pharmaceutical ingredients, crucial for effective drug delivery systems.

Case Study: Drug Formulation
A study highlighted the use of this compound in formulating hydrophobic herbicides by adsorbing them onto montmorillonite clay. This approach improved the efficacy of the herbicides while reducing their environmental impact .

Material Science

Synthesis of Ionic Liquids and Polymers
this compound is involved in synthesizing ionic liquids and polymers, which can enhance material properties such as conductivity and thermal stability. These materials have applications in energy storage and conversion technologies.

Property Ionic Liquids Polymers
ConductivityHighVariable
Thermal StabilityExcellentModerate to High
ApplicationsElectrolytesCoatings, adhesives

Environmental Applications

Wastewater Treatment
Due to its cationic nature, this compound shows promise in wastewater treatment processes, particularly for removing heavy metals and organic pollutants. Its ability to bind with contaminants enhances the efficiency of treatment systems.

Analytical Chemistry

Reagent in Analytical Techniques
this compound serves as a reagent in various analytical methods, aiding in the detection and quantification of substances within complex mixtures. Its application extends to chromatography and spectrometry techniques.

Analytical Technique Application
ChromatographySeparation of compounds
SpectrometryQuantification of analytes

Mechanism of Action

The mechanism of action of trimethylphenylammonium bromide involves its ability to interact with various molecular targets through ionic and hydrophobic interactions. In biochemical applications, it can bind to negatively charged biomolecules, altering their properties and functions. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Differences

  • Aromatic vs. Aliphatic Substituents: TMPAB’s phenyl group enhances π-π interactions, making it effective in protein stabilization and antimicrobial activity . In contrast, aliphatic chains (e.g., tetrabutylammonium bromide) improve solubility in non-polar media, favoring catalytic applications .
  • Chain Length and Reactivity : Compounds with longer alkyl chains (e.g., tetradonium bromide) exhibit stronger surfactant properties but lower solubility in water . Shorter chains (e.g., tetraethylammonium bromide) are more polar and less toxic .
  • Bromine Positioning : (5-Bromopentyl)trimethylammonium bromide’s terminal bromine facilitates nucleophilic substitution reactions, unlike TMPAB’s fixed aromatic bromine .

Toxicity and Regulatory Profiles

  • TMPAB : Classified as toxic to aquatic organisms (EC50 < 10 mg/L) and linked to developmental risks in animal studies .
  • Tetraethylammonium Bromide : Lower acute toxicity; commonly used in pharmacological studies without severe side effects .

Biological Activity

Trimethylphenylammonium bromide (TMPAB) is a quaternary ammonium compound with significant biological activity, particularly in its role as a surfactant and antimicrobial agent. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

TMPAB consists of a trimethylammonium cation and a bromide anion. Its molecular formula is C10H12BrNC_{10}H_{12}BrN, and it exhibits surfactant properties that make it useful in various biochemical applications. The compound is known for its ability to reduce surface tension and stabilize emulsions, which is critical in formulations ranging from cosmetics to pharmaceuticals.

Mechanisms of Biological Activity

The biological activity of TMPAB can be attributed to several mechanisms:

  • Surfactant Action : TMPAB reduces surface tension, facilitating the interaction of biological molecules with membranes. This property is crucial in applications such as drug delivery systems and cosmetic formulations.
  • Antimicrobial Properties : TMPAB exhibits significant antimicrobial activity against various pathogens. It disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria, including Staphylococcus aureus .
  • DNA Interaction : Research indicates that TMPAB can interact with DNA, affecting its structure and stability. This interaction may lead to conformational changes that impact gene expression and cellular processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of TMPAB:

Biological Activity Effect Concentration Reference
Antimicrobial against S. aureusCell lysis1-10 µg/mL
Surfactant propertiesReduced surface tension0.05-0.1% w/v
Interaction with DNAConformational changes0.5 M DTAB equivalent
Cytotoxicity in mammalian cellsModerate toxicity>100 µg/mL

Case Studies

  • Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of TMPAB against various bacterial strains. Results showed that TMPAB effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 1 µg/mL, demonstrating its potential as a biocide in medical applications .
  • Surfactant Applications : In cosmetic formulations, TMPAB has been shown to enhance the stability of emulsions and improve the texture of products. Its surfactant properties allow for better distribution of active ingredients, leading to improved efficacy in skin conditioning agents .
  • DNA Interaction Studies : Research on the binding affinity of TMPAB to DNA revealed that it can induce significant structural changes in the DNA helix. The study utilized potentiometric techniques to measure binding interactions, indicating that electrostatic forces play a significant role in this process .

Safety and Toxicology

While TMPAB has beneficial applications, it also poses risks related to toxicity:

  • Skin Irritation : Prolonged exposure can lead to skin irritation and dermatitis, necessitating careful handling during application .
  • Cytotoxicity : In vitro studies have shown that high concentrations (>100 µg/mL) can be cytotoxic to mammalian cells, indicating the need for cautious use in therapeutic contexts .

Q & A

Q. Tables for Key Data

Analytical Technique Application Key Parameters Reference
XRD with SHELXLCrystal structure refinementR-factor < 0.05, resolution >1.0 Å
TGAVapor pressure estimationIsothermal holds at 25–100°C, N₂ atmosphere
FTIR (ATR mode)Functional group identificationSpectral range 4000–400 cm⁻¹, diamond crystal
Toxicity Parameter Animal Model Human Safety Factor Reference
Acute oral LD50Rodents150 g (extrapolated)
Developmental NOELRodents10 mg/kg/day

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trimethylphenylammonium bromide
Reactant of Route 2
Trimethylphenylammonium bromide

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